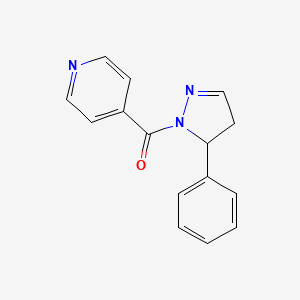
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
The synthesis of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 4-pyridinecarboxaldehyde with acetophenone to form the corresponding chalcone, followed by cyclization with hydrazine hydrate under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired pyrazoline compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
化学反应分析
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydropyrazoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications.
科学研究应用
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating the activity of certain enzymes, making it a candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In the context of its antimicrobial and antiviral activities, the compound disrupts the function of essential proteins in pathogens, leading to their inactivation and subsequent cell death. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:
1-(4-Pyridylcarbonyl)benzotriazole: This compound shares the pyridylcarbonyl group but differs in the heterocyclic core, which is a benzotriazole instead of a pyrazoline.
2-Methoxy-4-[5-(substituted phenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy acetic acid: This derivative includes additional functional groups that enhance its biological activity, particularly against mycobacterial infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it a versatile compound for various applications.
属性
CAS 编号 |
121306-60-3 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-6-9-16-10-7-13)18-14(8-11-17-18)12-4-2-1-3-5-12/h1-7,9-11,14H,8H2 |
InChI 键 |
NCNSWABPPPVHPQ-UHFFFAOYSA-N |
规范 SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















